Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-
Description
Pyrimidine derivatives are biologically significant due to their roles in nucleic acids and therapeutic applications, including antimicrobial, antiviral, and anticancer agents . The compound 4-chloro-2-(ethylthio)-6-methylpyrimidine features a pyrimidine core substituted with chloro (C4), ethylthio (C2), and methyl (C6) groups. These substituents influence its electronic properties, reactivity, and biological activity. Chloro and ethylthio groups enhance electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to steric effects and lipophilicity .
Properties
IUPAC Name |
4-chloro-2-ethylsulfanyl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2S/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCOOEDCZBVFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303871 | |
| Record name | pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22727-18-0 | |
| Record name | NSC163135 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-ETHYLTHIO-6-METHYLPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary targets of Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- are cancer cells. Specifically, it has shown promising results against human cancer cell lines such as MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1. The compound also exhibits binding affinities against Bcl2 anti-apoptotic protein.
Mode of Action
Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- interacts with its targets by inducing apoptosis, a cellular death mechanism that plays a critical role in both physiological and pathological conditions. It causes cell cycle arrest at the G1/S phase in MCF7 cells.
Biochemical Pathways
The compound affects several biochemical pathways. At the gene expression level, P53, BAX, DR4, and DR5 are up-regulated, while Bcl2, Il-8, and CDK4 are down-regulated in treated MCF7 cells. This indicates that the compound influences the regulation of genes associated with cell growth and death.
Result of Action
The compound increases the activity of Caspase 8 and BAX, while the activity of Bcl2 is greatly decreased in treated MCF7 cells. This leads to the apoptotic death of MCF7 cells. Additionally, the percentage of fragmented DNA is increased significantly in treated MCF7 cells, indicating the compound’s effectiveness in inducing apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of Pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- can be influenced by various environmental factorsIt’s also worth noting that the compound is stored under nitrogen at -20°C, suggesting that it may be sensitive to certain environmental conditions.
Biological Activity
Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 4-chloro-2-(ethylthio)-6-methyl-pyrimidine is notable for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound 4-chloro-2-(ethylthio)-6-methyl-pyrimidine features a pyrimidine ring substituted with a chlorine atom at position 4, an ethylthio group at position 2, and a methyl group at position 6. The presence of these substituents influences its lipophilicity and biological activity.
The biological activity of pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For instance, compounds with similar structures have demonstrated the ability to inhibit tyrosine kinases by mimicking ATP and binding to the active site of the enzyme. This mechanism is crucial for their anticancer properties.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related compounds have shown:
- Cytotoxicity : Compounds similar to 4-chloro-2-(ethylthio)-6-methyl-pyrimidine have been tested against human leukemia, breast, and colon cancer cell lines, demonstrating varying degrees of cytotoxicity .
- Mechanism of Action : The most potent derivatives were found to induce apoptosis in cancer cells, as evidenced by changes in the Bax/Bcl2 ratio .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and protein kinases:
- COX Inhibition : Similar pyrimidines have shown high COX-2 inhibitory potency with IC50 values ranging from 1 to 5 nM, indicating their potential as anti-inflammatory agents .
- Kinase Inhibition : Various studies have reported that pyrimidine derivatives can inhibit kinases involved in cancer progression, including EGFR and VEGFR-2. For instance, specific derivatives exhibited IC50 values as low as 19 nM against human PNP (purine nucleoside phosphorylase) .
Study 1: Antiproliferative Effects
A study focused on the synthesis and biological evaluation of novel pyrimidine derivatives highlighted the compound's potential as an antiproliferative agent. The synthesized compounds were tested against multiple cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancerous cells over normal cells .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 50 | Apoptosis induction |
| Compound B | MOLT-4 | 30 | EGFR inhibition |
| Compound C | Jurkat | 20 | VEGFR-2 inhibition |
Study 2: Enzyme Inhibition
Another study investigated the inhibitory effects of pyrimidine derivatives on COX enzymes. The results indicated that modifications at specific positions significantly enhanced inhibitory potency:
| Compound | COX-2 IC50 (nM) | Structure Modification |
|---|---|---|
| Compound D | 3 | Electron-donating group at R1 |
| Compound E | 4 | Chlorine substitution at R1 |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Agents:
Pyrimidine derivatives are often explored as potential anticancer agents. The modification of the pyrimidine ring can enhance biological activity against cancer cells. For instance, compounds with substitutions at the 4 and 6 positions have shown promising results in inhibiting cancer cell proliferation.
FMS Tyrosine Kinase Inhibitors:
Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate has been identified as a precursor for synthesizing pyrimidinopyridones, which are potent inhibitors of the FMS tyrosine kinase. These inhibitors have implications in treating various cancers by blocking pathways that promote tumor growth .
Antiviral Properties:
Research indicates that pyrimidine derivatives can exhibit antiviral activity. The structural modifications of the pyrimidine ring can lead to compounds that interfere with viral replication mechanisms, making them candidates for antiviral drug development .
Agrochemical Applications
Herbicides and Pesticides:
Pyrimidine derivatives are utilized in the synthesis of herbicides and pesticides. Their ability to inhibit specific enzymes in plants or pests makes them valuable in agricultural applications. For example, certain substituted pyrimidines have been developed to target plant growth regulators, effectively controlling weed populations without harming crops .
Synthetic Applications
Building Blocks in Organic Synthesis:
The compound serves as an important building block in organic synthesis. Its reactivity allows for further modifications through nucleophilic aromatic substitution reactions or palladium-coupling reactions, enabling the creation of complex molecules with desired functionalities .
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of pyrimidine derivatives, including 4-chloro-2-(ethylthio)-6-methyl-pyrimidine, which were tested for their anticancer activity against various cell lines. The results indicated that specific substitutions enhanced cytotoxicity compared to unsubstituted analogs.
Case Study 2: Development of FMS Inhibitors
In a research project focused on developing selective inhibitors for the FMS tyrosine kinase, ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate was synthesized and evaluated for its inhibitory effects. The findings revealed significant potency improvements when an amide group was introduced at the 6-position, showcasing the compound's utility in drug design .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Pyrimidinopyridones as FMS inhibitors |
| Antiviral properties | Various substituted pyrimidines | |
| Agrochemicals | Herbicides and pesticides | Targeting plant growth regulators |
| Synthetic Applications | Building blocks for organic synthesis | Nucleophilic aromatic substitution reactions |
Comparison with Similar Compounds
Key Structural Attributes
Comparison with Similar Pyrimidine Derivatives
Structural Analogues
Reactivity and Functionalization
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-2-(ethylthio)-6-methylpyrimidine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, 4,6-dichloro-2-(methylthio)pyrimidine derivatives react with sodium ethoxide (EtONa) in ethanol at ~20°C to yield substituted pyrimidines with high regioselectivity (89% yield for analogous structures) . Chlorination agents like N-chlorosuccinimide (NCS) in DMF at 0°C are also effective for introducing chloro substituents . Key factors include solvent polarity (e.g., DMF enhances reactivity), temperature control (prevents side reactions), and stoichiometric ratios of reagents. Purification via column chromatography or crystallization is recommended to isolate the target compound from byproducts.
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what key spectral markers should be identified?
- Methodological Answer: 1H/13C NMR : The ethylthio group (-SCH2CH3) appears as a triplet (δ ~1.3–1.5 ppm for CH3) and quartet (δ ~2.8–3.0 ppm for SCH2) in 1H NMR, while the pyrimidine ring protons resonate between δ 6.5–8.5 ppm depending on substitution patterns . X-ray crystallography provides definitive structural confirmation, as demonstrated for similar pyrimidine derivatives (e.g., C–Cl bond lengths ~1.72 Å and S–C bond lengths ~1.81 Å) . Mass spectrometry (HRMS) should show the molecular ion peak matching the exact mass (C7H8ClN3S: calculated 217.01 g/mol).
Q. What safety protocols are critical when handling this compound given its reactive substituents?
- Methodological Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. The chloro and ethylthio groups may generate toxic fumes (e.g., HCl, SOx) under harsh conditions. Waste must be segregated and neutralized before disposal via certified hazardous waste services . Stability tests (e.g., DSC for thermal decomposition) are advised for long-term storage.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes when using different chlorinating agents for pyrimidine functionalization?
- Methodological Answer: Discrepancies arise from reagent selectivity (e.g., NCS vs. POCl3) and solvent effects. For instance, NCS in DMF selectively chlorinates pyrimidines at the 4-position due to its mild electrophilicity, whereas POCl3 may overchlorinate . Kinetic vs. thermodynamic control should be evaluated via time-course experiments. Computational modeling (DFT) of transition states can predict regioselectivity .
Q. What computational methods are suitable for modeling the electronic effects of the ethylthio and methyl substituents on reaction pathways?
- Methodological Answer: Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the ethylthio group’s electron-donating nature lowers the LUMO energy, enhancing reactivity toward electrophiles. Molecular docking : Study interactions with biological targets (e.g., enzymes) by simulating binding affinities of substituent-modified pyrimidines .
Q. How can structural data from X-ray crystallography guide the optimization of hydrogen-bonding networks in pyrimidine-based co-crystals?
- Methodological Answer: Analyze intermolecular interactions (e.g., N–H···O, S···π) in crystal lattices. For example, 2-amino-4-methoxy-6-methylpyrimidinium salts form robust hydrogen bonds with salicylate counterions (N–H···O distances ~1.8–2.0 Å), stabilizing supramolecular architectures . Co-crystallization with pharmaceutically relevant acids (e.g., 5-chlorosalicylic acid) can improve solubility and bioavailability.
Q. What strategies mitigate discrepancies in biological activity data across studies testing pyrimidine derivatives as enzyme inhibitors?
- Methodological Answer: Standardize assay conditions (pH, temperature, enzyme concentration) and validate via positive/negative controls. For example, triazole-pyrimidine hybrids showed variable SecA inhibition (52% yield in one study ), likely due to differences in bacterial strains or assay protocols. Use isothermal titration calorimetry (ITC) to measure binding constants directly and compare across studies.
Data Contradiction Analysis
Q. Why do some studies report conflicting regioselectivity in nucleophilic substitution reactions of 4,6-dichloropyrimidine derivatives?
- Methodological Answer: Steric and electronic factors compete. Ethoxy groups at the 6-position (from EtONa) direct nucleophiles to the 4-position due to steric hindrance, while electron-withdrawing groups (e.g., -CF3) at the 2-position favor substitution at the 6-position . Solvent polarity (e.g., ethanol vs. DMF) further modulates reactivity. Use Hammett plots to quantify electronic effects.
Experimental Design
Q. How should researchers design a kinetic study to compare the hydrolysis rates of 4-chloro-2-(ethylthio)-6-methylpyrimidine under varying pH conditions?
- Methodological Answer: Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λmax ~270 nm for pyrimidine rings). Quench aliquots at intervals (0, 15, 30, 60 min) and analyze by HPLC to quantify degradation products. Fit data to pseudo-first-order kinetics models. Include controls with inert electrolytes to isolate pH effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
